molecular formula C31H34FNO2 B11461005 9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11461005
M. Wt: 471.6 g/mol
InChI Key: XHKOTTKLCNAKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, multiple methyl groups, and a phenylethyl group attached to a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene, phenylethylamine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-(2-PHENYLETHYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C31H34FNO2

Molecular Weight

471.6 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34FNO2/c1-30(2)16-23-28(25(34)18-30)27(21-10-12-22(32)13-11-21)29-24(17-31(3,4)19-26(29)35)33(23)15-14-20-8-6-5-7-9-20/h5-13,27H,14-19H2,1-4H3

InChI Key

XHKOTTKLCNAKGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.